3-Epiturraeanthin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-Epiturraeanthin and related compounds involves complex chemical reactions, including regioselective ring opening of tetrasubstituted epoxides and cascade cyclization of epoxy olefins. For instance, the synthesis of 3,6-epoxy carotenoids such as cucurbitaxanthin A, cycloviolaxanthin, and capsanthin 3,6-epoxide was achieved through the preparation of C(15)-3,6-epoxides, demonstrating the critical role of epoxide intermediates in the synthesis of structurally complex carotenoids (Yamano et al., 2008). Similarly, the synthesis of nonracemic 3-deoxyschweinfurthin B involves key steps like asymmetric oxidation and cyclization, highlighting the importance of stereocontrol in synthesizing such compounds (Neighbors et al., 2005).

Molecular Structure Analysis

Research on 3-Epiturraeanthin extends to the analysis of its molecular structure, focusing on the configuration and conformation of its molecules. Studies involving stereoselective synthesis and structural elucidation, such as the work on lichen macrolides and epigallocatechin-3-gallate (EGCG), provide insights into the molecular architecture and the role of stereochemistry in defining the properties of these compounds (Takada et al., 2011; Li & Chan, 2001).

Chemical Reactions and Properties

The chemical behavior of 3-Epiturraeanthin and its derivatives under various conditions is a key area of study. Research has explored the acid-catalyzed hydrolysis and base-catalyzed isomerization reactions, providing valuable information on the stability and reactivity of these compounds. For example, the transformation of (3S,5R,6S,3′S,5′R)-5,6-epoxycapsanthin into various capsokarpoxanthins through acid-catalyzed hydrolysis demonstrates the chemical versatility of epoxy carotenoids (Deli et al., 1998).

Physical Properties Analysis

The physical properties of 3-Epiturraeanthin, such as solubility, melting point, and optical activity, are crucial for understanding its behavior in different environments and applications. The isolation and structural elucidation of lutein and zeaxanthin isomers from human plasma underline the importance of chromatographic techniques in analyzing the physical characteristics of similar compounds (Khachik et al., 1992).

Chemical Properties Analysis

The chemical properties of 3-Epiturraeanthin, including its reactivity towards other chemicals, stability under various conditions, and potential for undergoing chemical transformations, are essential for its application in different fields. The efficient conversion of lutein to zeaxanthin and 3'-epilutein illustrates the manipulability of carotenoids for obtaining specific derivatives with desired properties (Khachik, 2003).

Scientific Research Applications

Astaxanthin: A Prominent Carotenoid

Astaxanthin, a xanthophyll carotenoid found in various microorganisms and marine animals, has garnered attention for its potent antioxidant properties. It's derived from sources like Haematococcus pluvialis, Chlorella zofingiensis, and Phaffia rhodozyma. The compound demonstrates significant biological activities, influencing metabolism in animals and humans beneficially. Astaxanthin's application spans dietary supplements, anti-aging, and anticancer agents, highlighting its role in preventing diabetes, cardiovascular diseases, and neurodegenerative disorders. Its bioavailability is notably enhanced when derived from natural sources like Haematococcus biomass (Ambati et al., 2014).

Fucoxanthin: A Marine Algae-Derived Carotenoid

Fucoxanthin, another xanthophyll carotenoid, is primarily found in marine brown algae and diatoms. It represents a significant proportion of the total carotenoids in nature and exhibits a range of health-promoting effects. The compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-obesity properties, among other health benefits. Despite promising in vitro and in vivo findings, further clinical research is needed to fully understand fucoxanthin's therapeutic potential (Mohibbullah et al., 2022).

Applications in Skin Health and Immunotherapy

Astaxanthin has also shown promise in skin health applications, acting as a powerful antioxidant to combat signs of aging and possibly offering protective benefits against UV-induced skin damage. The exploration of delivery systems to enhance the stability and efficacy of astaxanthin in topical formulations is ongoing (Lima et al., 2021). Additionally, the skin's unique immunological properties make it an attractive route for allergen-specific immunotherapy, such as epicutaneous immunotherapy (EPIT), which leverages the skin's natural desensitization pathways to potentially treat allergies with a lower risk of systemic reactions (Bird et al., 2018).

Safety and Hazards

According to the Material Safety Data Sheet, in case of contact with eyes, immediately flush with plenty of water for at least 15 minutes . If inhaled, move the victim into fresh air . If ingested, do not induce vomiting . In case of skin contact, flush with plenty of water while removing contaminated clothing and shoes .

properties

IUPAC Name |

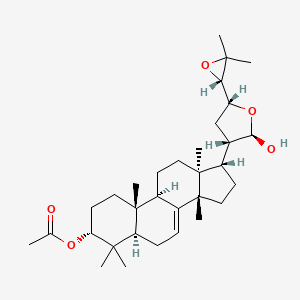

[(3R,5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O5/c1-18(33)35-25-13-14-30(6)21-12-16-31(7)20(19-17-23(36-27(19)34)26-29(4,5)37-26)11-15-32(31,8)22(21)9-10-24(30)28(25,2)3/h9,19-21,23-27,34H,10-17H2,1-8H3/t19-,20-,21-,23+,24-,25+,26-,27+,30+,31-,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXAHLRMHMCWBP-CJFZJSPJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3=CCC2C1(C)C)C)C5CC(OC5O)C6C(O6)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H](CC[C@@]4(C3=CC[C@H]2C1(C)C)C)[C@@H]5C[C@@H](O[C@H]5O)[C@H]6C(O6)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Epiturraeanthin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.